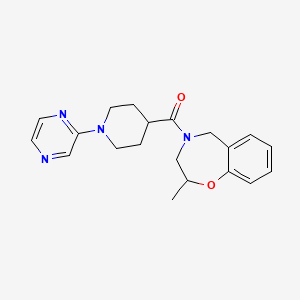
N-cycloheptyl-2-(7-methoxy-1-oxoisoquinolin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-2-(7-methoxy-1-oxoisoquinolin-2-yl)acetamide is a complex organic compound with a unique structure that combines a cycloheptyl group, a methoxy group, and an isoquinolinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-(7-methoxy-1-oxoisoquinolin-2-yl)acetamide typically involves the following steps:
Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation, using reagents such as methyl iodide and a base like potassium carbonate.
Cycloheptyl Group Addition: The cycloheptyl group is added through a nucleophilic substitution reaction, where a cycloheptyl halide reacts with the isoquinolinone derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-cycloheptyl-2-(7-methoxy-1-oxoisoquinolin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like amines or thiols replace the methoxy group or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Amino derivatives, thiol derivatives.
Aplicaciones Científicas De Investigación
N-cycloheptyl-2-(7-methoxy-1-oxoisoquinolin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of N-cycloheptyl-2-(7-methoxy-1-oxoisoquinolin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
N-cyclohexyl-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
N-cycloheptyl-2-(2-methoxyphenyl)acetamide: Similar structure but with a methoxyphenyl group instead of an isoquinolinone moiety.
Uniqueness
N-cycloheptyl-2-(7-methoxy-1-oxoisoquinolin-2-yl)acetamide is unique due to the combination of its cycloheptyl group, methoxy group, and isoquinolinone core
Propiedades
IUPAC Name |
N-cycloheptyl-2-(7-methoxy-1-oxoisoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-24-16-9-8-14-10-11-21(19(23)17(14)12-16)13-18(22)20-15-6-4-2-3-5-7-15/h8-12,15H,2-7,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNRPOWSKRNNFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CN(C2=O)CC(=O)NC3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[5-(dimethylamino)pyrazin-2-yl]-[4-(N-methylanilino)piperidin-1-yl]methanone](/img/structure/B6962469.png)
![N-[(4-methylthiadiazol-5-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B6962481.png)
![N-[(4-methylthiadiazol-5-yl)methyl]-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-2-carboxamide](/img/structure/B6962489.png)
![N-[(4-methylthiadiazol-5-yl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B6962490.png)
![N-[4-[(3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B6962501.png)

![(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)-[4-(2-methylpyrazol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B6962510.png)
![N-[2-(cyclohexen-1-yl)ethyl]-6-methyl-2-(methylamino)pyrimidine-4-carboxamide](/img/structure/B6962516.png)
![N-[1-(3-bromopyridin-2-yl)oxy-2-methylpropan-2-yl]-2-methyloxolane-3-carboxamide](/img/structure/B6962523.png)
![[4-(3-Chloro-2-methylphenyl)-1,4-diazepan-1-yl]-(3-hydroxy-5-methylpyridin-2-yl)methanone](/img/structure/B6962529.png)
![4-Methoxy-3-(4-oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-10-ylsulfonyl)benzoic acid](/img/structure/B6962535.png)
![N-tert-butyl-1-[(3-cyanophenyl)methyl]-3,5-dimethylpyrazole-4-sulfonamide](/img/structure/B6962536.png)
![N-[3-methoxy-4-(3-methoxypropoxy)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide](/img/structure/B6962553.png)
![(2R)-4-benzyl-2-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B6962556.png)
